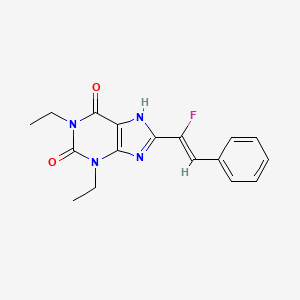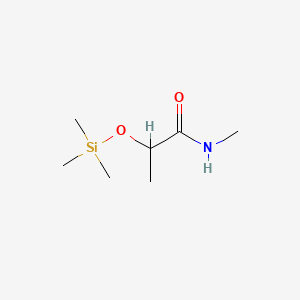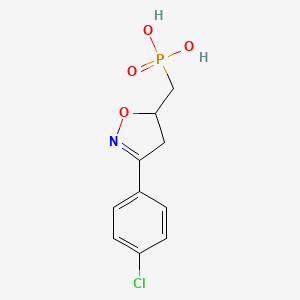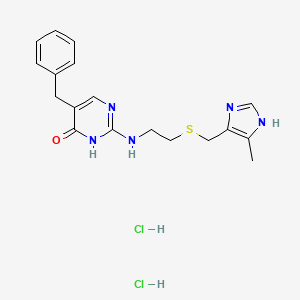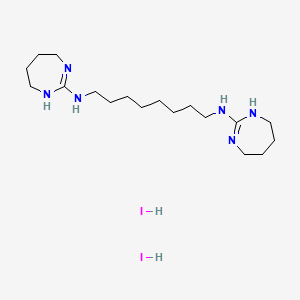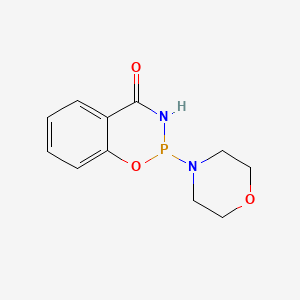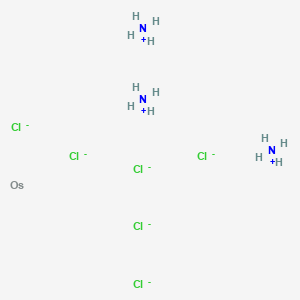
Triammonium hexachloroosmate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triammonium hexachloroosmate(3-) is an inorganic compound with the chemical formula (NH4)3[OsCl6] It is a coordination complex of osmium, where the osmium atom is in the +3 oxidation state and is surrounded by six chloride ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triammonium hexachloroosmate(3-) can be synthesized by reacting osmium tetroxide (OsO4) with ammonium chloride (NH4Cl) in an acidic medium. The reaction typically involves dissolving osmium tetroxide in hydrochloric acid (HCl) and then adding ammonium chloride to the solution. The mixture is then heated to facilitate the formation of the hexachloroosmate complex. The reaction can be represented as follows:
OsO4+6HCl+3NH4Cl→(NH4)3[OsCl6]+2H2O
Industrial Production Methods
In industrial settings, the production of triammonium hexachloroosmate(3-) involves similar chemical reactions but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration of reactants, and pH levels, to ensure high yield and purity of the final product. The compound is typically isolated by crystallization from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
Triammonium hexachloroosmate(3-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states or even to metallic osmium.
Substitution: The chloride ligands can be substituted by other ligands, such as water or ammonia.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like chlorine gas (Cl2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Ligand exchange reactions can be carried out in aqueous or non-aqueous solvents, often under reflux conditions.
Major Products Formed
Oxidation: Higher oxidation state complexes of osmium, such as Os(VI) or Os(VIII) compounds.
Reduction: Lower oxidation state complexes or metallic osmium.
Substitution: New coordination complexes with different ligands, such as [Os(NH3)6]3+.
Applications De Recherche Scientifique
Triammonium hexachloroosmate(3-) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other osmium complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in cancer therapy and other medical applications.
Industry: It is used in the production of high-purity osmium metal and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of triammonium hexachloroosmate(3-) involves its ability to interact with various molecular targets through coordination chemistry. The osmium center can form stable complexes with different ligands, which can influence the reactivity and properties of the compound. In biological systems, it may interact with proteins, DNA, and other biomolecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium hexachloroosmate(IV): (NH4)2[OsCl6], where osmium is in the +4 oxidation state.
Potassium hexachloroosmate(IV): K2[OsCl6], another osmium(IV) complex.
Sodium hexachloroosmate(IV): Na2[OsCl6], similar to the potassium salt but with sodium as the counterion.
Uniqueness
Triammonium hexachloroosmate(3-) is unique due to its +3 oxidation state of osmium, which is less common compared to the +4 oxidation state found in other hexachloroosmate complexes
Propriétés
Numéro CAS |
68413-66-1 |
|---|---|
Formule moléculaire |
Cl6H12N3Os-3 |
Poids moléculaire |
457.1 g/mol |
Nom IUPAC |
triazanium;osmium;hexachloride |
InChI |
InChI=1S/6ClH.3H3N.Os/h6*1H;3*1H3;/p-3 |
Clé InChI |
CQFPRCBXUVYMFX-UHFFFAOYSA-K |
SMILES canonique |
[NH4+].[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Os] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



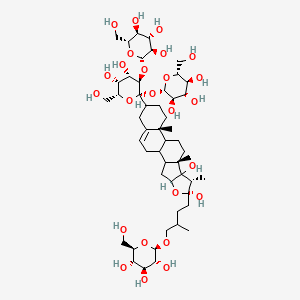
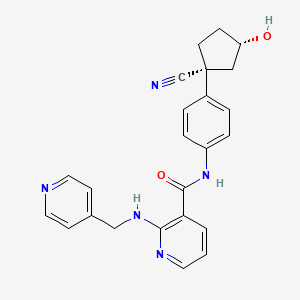

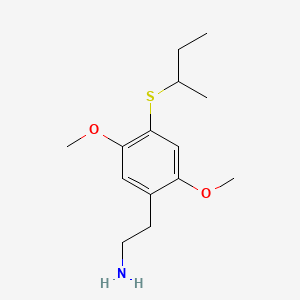
![5-chloro-3-[[3-[(E)-2-cyanovinyl]-5-methyl-phenyl]-methoxy-phosphoryl]-4-fluoro-1H-indole-2-carboxamide](/img/structure/B12755956.png)

